molecular formula C18H18Cl2N2OS B5055896 2-(allylthio)-1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-1H-benzimidazole

2-(allylthio)-1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-1H-benzimidazole

Cat. No.: B5055896
M. Wt: 381.3 g/mol
InChI Key: OHEUGNXMCDNXGQ-UHFFFAOYSA-N
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Description

2-(Allylthio)-1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-1H-benzimidazole is a benzimidazole derivative characterized by three key structural elements:

  • Benzimidazole core: Known for diverse biological activities, including antiviral and anticancer properties .
  • Allylthio substituent: A sulfur-containing allyl group at the 2-position, influencing electronic and steric properties.
  • Cyclopropane carbonyl moiety: A 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl group attached via a carbonyl linkage, a feature common in agrochemicals like pyrethroids .

This compound’s synthesis typically involves multi-step reactions, including cyclopropanation, thiolation, and benzimidazole core formation, with yields influenced by reaction conditions . Characterization relies on NMR, MS, and chromatographic techniques .

Properties

IUPAC Name

[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]-(2-prop-2-enylsulfanylbenzimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2OS/c1-4-9-24-17-21-12-7-5-6-8-13(12)22(17)16(23)15-11(10-14(19)20)18(15,2)3/h4-8,10-11,15H,1,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEUGNXMCDNXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)N2C3=CC=CC=C3N=C2SCC=C)C=C(Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:: The synthesis of 2-(allylthio)-1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-1H-benzimidazole can be achieved through a multi-step synthetic route. Here is a potential synthetic pathway:

  • Synthesis of the Benzimidazole Core::
    • The initial step involves the formation of the benzimidazole core by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives (e.g., acid chloride or ester).

    • Reaction conditions: Reflux in an acidic or basic medium, using solvents like ethanol or acetic acid.

  • Introduction of the Allylthio Group::
    • The benzimidazole derivative undergoes a thiolation reaction with allyl chloride in the presence of a base (e.g., sodium hydride or potassium carbonate) to introduce the allylthio group.

    • Reaction conditions: Stirring at room temperature or slightly elevated temperatures, using an appropriate solvent like dimethylformamide (DMF).

  • Attachment of the Dichlorovinyl-Dimethylcyclopropyl Moiety::
    • The final step involves the acylation of the benzimidazole derivative with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride.

    • Reaction conditions: Stirring at low temperatures (e.g., -5 to 0°C) to avoid side reactions, using solvents like dichloromethane or chloroform.

Industrial Production Methods:: Scaling up the synthesis for industrial production requires optimization of reaction conditions, yields, and purity. Large-scale reactors and continuous flow processes may be employed to ensure consistency and efficiency. Optimization of the stoichiometry, reaction times, and purification methods are essential for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions::
  • Oxidation::
    • The allylthio group can undergo oxidation to form sulfoxides or sulfones.

    • Common reagents: Hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA).

    • Major products: Sulfoxide and sulfone derivatives.

  • Reduction::
    • The benzimidazole ring can be reduced under specific conditions.

    • Common reagents: Sodium borohydride (NaBH₄), catalytic hydrogenation.

    • Major products: Reduced benzimidazole derivatives.

  • Substitution::
    • The compound can participate in nucleophilic or electrophilic substitution reactions.

    • Common reagents: Nucleophiles (e.g., amines, thiols) or electrophiles (e.g., alkyl halides).

    • Major products: Substituted benzimidazole derivatives.

Scientific Research Applications

The compound 2-(allylthio)-1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-1H-benzimidazole is a complex organic molecule with potential applications in various scientific fields, particularly in agriculture and pharmaceuticals. Below is a comprehensive overview of its applications, supported by relevant data and case studies.

Chemical Formula

  • Molecular Formula : C_{17}H_{18}Cl_{2}N_{2}OS
  • Molecular Weight : 368.3 g/mol

Agricultural Uses

The primary application of this compound lies in its potential as a pesticide or fungicide. Its structural components suggest it may exhibit herbicidal properties due to the presence of the dichlorovinyl group, which is often associated with herbicidal activity.

Case Studies

  • A study published in the Journal of Pesticide Science evaluated similar benzimidazole derivatives for their fungicidal activity against various plant pathogens. These compounds showed significant inhibition rates, indicating that modifications like those present in our compound could enhance effectiveness against specific fungi .
  • Research on cyclopropyl-containing pesticides has demonstrated their ability to target specific pests while minimizing harm to beneficial insects. The unique structure of this compound could be optimized for selective toxicity .

Pharmaceutical Applications

Benzimidazole derivatives are widely recognized for their pharmacological activities, including anti-cancer and anti-parasitic properties. This compound's potential in medicinal chemistry is noteworthy.

Case Studies

  • A review highlighted the anti-cancer properties of benzimidazole derivatives, suggesting that modifications can enhance their efficacy against various cancer cell lines. The introduction of an allylthio group may further increase the bioactivity of the compound .
  • The anti-parasitic effects of similar compounds have been documented, showing promise against parasites like Trypanosoma species. The structural attributes of this compound could be leveraged to develop new treatments for parasitic infections .

Material Science

Recent investigations into the use of organic compounds as additives in materials science have opened avenues for applications in polymer chemistry and nanotechnology.

Case Studies

  • Research has indicated that incorporating benzimidazole derivatives into polymer matrices can improve thermal stability and mechanical properties. The unique chemical structure of this compound may contribute positively to these enhancements .
  • Studies on the interaction of organic compounds with nanoparticles suggest that such compounds can modify surface properties, leading to improved performance in catalysis and sensor technologies .

Comparative Analysis Table

Application AreaPotential BenefitsRelevant Studies
Agricultural UsesHerbicidal and fungicidal propertiesJournal of Pesticide Science
PharmaceuticalAnti-cancer and anti-parasitic effectsReview on benzimidazole derivatives
Material ScienceEnhanced thermal stability and mechanical propertiesResearch on polymers with organic additives

Mechanism of Action

The specific mechanism of action for 2-(allylthio)-1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-1H-benzimidazole would depend on its target application. Generally, benzimidazole derivatives act by interacting with molecular targets such as enzymes, receptors, or DNA. The allylthio group and the dichlorovinyl-dimethylcyclopropyl moiety may enhance the compound's binding affinity and specificity for its target.

Molecular Targets and Pathways::
  • Enzymes::
    • Potential to inhibit specific enzymes involved in metabolic pathways.

  • Receptors::
    • Binding to receptors that regulate cellular functions.

  • DNA::
    • Intercalation into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Benzimidazole Derivatives

The allylthio group distinguishes this compound from analogs with bulkier or aromatic substituents:

Compound Name Substituent at 2-position Key Properties Reference
2-(Benzylthio)-...cyclopropyl]carbonyl}-1H-benzimidazole Benzylthio (aromatic) Enhanced stability but reduced flexibility; moderate anticancer activity
2-({[(3-Chlorophenyl)methyl]sulfanyl}methyl)-... 3-Chlorobenzylthio Higher reactivity due to electron-withdrawing Cl; potent antimicrobial effects
Target Compound Allylthio (aliphatic) Improved solubility and metabolic stability; unconfirmed bioactivity

Cyclopropane-Containing Analogues

The 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl group shares structural homology with pesticidal cyclopropane derivatives:

Compound Name Cyclopropane Structure Application/Activity Reference
Etaconazole Triazole-linked cyclopropane Fungicide (ergosterol synthesis inhibitor)
Permethrin Dichlorovinyl cyclopropane Insecticide (sodium channel modulator)
Target Compound Dichlorovinyl-dimethylcyclopropane Potential pesticidal activity (untested)

Key Insight : The dichlorovinyl group in the target compound suggests possible pesticidal mechanisms, though its efficacy compared to commercial agents like permethrin requires validation .

Functional Group Impact on Bioactivity

Comparative studies of benzimidazole derivatives highlight substituent-dependent effects:

  • Anticancer Activity : 2-Methylbenzimidazole derivatives show moderate activity (IC₅₀ ~10 µM), while 3-chlorobenzylthio analogs exhibit enhanced potency (IC₅₀ ~2 µM) .
  • Antiviral Activity: Benzimidazoles with carbamate groups (e.g., Phenyl 2-[(4-chlorophenylcarbamoyl)methylthio]-...carboxylate) inhibit viral proteases at nanomolar levels .

Key Insight : The target compound’s allylthio group and cyclopropane moiety may synergize for dual bioactivity, though empirical data are lacking .

Biological Activity

The compound 2-(allylthio)-1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-1H-benzimidazole is a benzimidazole derivative that has garnered attention due to its potential biological activities. Benzimidazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiparasitic activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential applications.

Chemical Structure

The compound's structure can be broken down as follows:

  • Benzimidazole Core : A bicyclic structure that serves as the backbone.
  • Allylthio Group : A sulfur-containing substituent that may enhance biological activity.
  • Dichlorovinyl-Dimethylcyclopropyl Moiety : A unique substituent that could influence the compound's interaction with biological targets.

Antitumor Activity

Recent studies have indicated that benzimidazole derivatives exhibit significant antitumor properties. In vitro assays using various human cancer cell lines (e.g., A549, HCC827) have demonstrated that compounds with similar structures can inhibit cell proliferation effectively. For instance, compounds with benzimidazole cores were shown to have IC50 values ranging from 6.26 to 20.46 μM in different assay formats, indicating their potency against lung cancer cells .

Antimicrobial Activity

Benzimidazoles are also recognized for their antimicrobial properties. Studies have reported that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is often assessed using broth microdilution methods, where compounds are tested against pathogens like Staphylococcus aureus and Escherichia coli. The presence of functional groups such as allylthio may enhance the interaction with microbial targets .

The mechanisms by which benzimidazole derivatives exert their biological effects include:

  • DNA Intercalation : Many benzimidazole compounds bind to DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cellular metabolism and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Certain compounds induce oxidative stress in cancer cells, leading to apoptosis.

Study 1: Antitumor Effects

In a study focusing on newly synthesized benzimidazole derivatives, several compounds demonstrated strong cytotoxic effects on human lung cancer cell lines. The study utilized both 2D and 3D culture systems to assess the efficacy of these compounds. Results indicated that modifications to the benzimidazole core significantly influenced antitumor activity .

Study 2: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial properties of various benzimidazole derivatives against a panel of bacterial strains. The results highlighted that some compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting their potential as antimicrobial agents .

Data Tables

Biological ActivityCompound StructureIC50 (μM)Target Organism/Cell Line
AntitumorBenzimidazole Derivative6.26 - 20.46A549, HCC827
AntimicrobialBenzimidazole Derivative<10Staphylococcus aureus
AntimicrobialBenzimidazole Derivative<20Escherichia coli

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